Boc-L-threonine, also known as N-(tert-Butoxycarbonyl)-L-threonine, is a valuable building block in the field of peptide synthesis. The "Boc" group protects the amino group of the threonine molecule, allowing for the selective formation of peptide bonds between Boc-L-threonine and other amino acids. This controlled approach is crucial for constructing peptides with specific sequences, which are essential for studying protein function, developing new drugs, and exploring various biological processes [].
Boc-L-threonine serves as a versatile starting material for the synthesis of various threonine derivatives. These derivatives can be used to investigate the specific roles of different functional groups on the threonine molecule in various contexts. For example, modifications can be made to the hydroxyl group or the side chain of threonine to create probes for studying protein interactions, enzymes, and cellular processes [].
Boc-L-threonine finds applications in glycoscience, the study of carbohydrates and their interactions with other molecules. It can be used to synthesize glycosylated peptides, which are important for understanding cell-cell communication, signal transduction, and immune function. By incorporating Boc-L-threonine into these molecules, researchers can investigate the impact of threonine on the properties and functions of glycosylated peptides.
Boc-L-threonine can be employed in research on protein folding and stability. By incorporating it into model peptides, scientists can explore how the presence of threonine affects the folding process, stability, and interactions of these peptides. This knowledge can contribute to a better understanding of protein misfolding diseases like Alzheimer's and Parkinson's [].
Boc-Threonine, also known as N-tert-butoxycarbonyl-L-threonine, is a derivative of the amino acid threonine. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protective group attached to the amino group of threonine. This compound has the empirical formula and a molecular weight of 219.23 g/mol. Boc-Threonine is typically used in peptide synthesis due to its stability and ease of manipulation under various chemical conditions .
Boc-Threonine can be synthesized through several methods:
Boc-Threonine is primarily utilized in:
Interaction studies involving Boc-Threonine focus on its role in peptide interactions and stability. Research often examines how the presence of the Boc group influences the conformation and bioactivity of peptides. Additionally, studies may explore how modifications at the threonine side chain affect interactions with receptors or enzymes involved in metabolic pathways .
Boc-Threonine shares structural similarities with other Boc-protected amino acids. Here are some comparable compounds:
Compound Name | Structure | Unique Features |
---|---|---|
Boc-Alanine | Similar protective group | Smaller side chain; simpler structure |
Boc-Serine | Similar protective group | Hydroxyl group on side chain; different reactivity |
Boc-Valine | Similar protective group | Branched side chain; more hydrophobic properties |
Boc-Cysteine | Similar protective group | Contains a thiol group; unique reactivity with metals |
Boc-Threonine is unique due to its specific hydroxyl side chain, which allows for distinct interactions and functionalities compared to other Boc-protected amino acids. This makes it particularly valuable in synthesizing peptides that require threonine's specific properties for biological activity or structural integrity .
N-tert-Butoxycarbonyl-L-threonine, bearing the Chemical Abstracts Service registry number 2592-18-9, represents a protected form of the essential amino acid L-threonine. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the complete chemical name being (2S,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid. Alternative nomenclature systems recognize this compound through various synonyms including N-(tert-Butoxycarbonyl)-L-threonine, tert-butyloxycarbonyl-L-threonine, and N-tert-butoxycarbonyl-threonine. The molecular formula C9H17NO5 describes a compound with a molecular weight of 219.23 grams per mole, characterized by specific stereochemical configurations at both the α-carbon and β-carbon positions.
The historical development of N-tert-Butoxycarbonyl-L-threonine is intrinsically linked to the broader evolution of amino acid protecting group chemistry, particularly the pioneering work of Louis Carpino in the late 1950s. Carpino's development of the tert-butyloxycarbonyl protecting group represented a significant advancement over earlier protecting group strategies, providing chemists with an acid-labile protecting group that could be removed under relatively mild conditions. The specific application of this protecting group to threonine residues became particularly important as peptide chemists recognized the unique challenges presented by threonine's hydroxyl-containing side chain, which required careful protection strategies to prevent unwanted side reactions during peptide assembly. The compound gained prominence following the development of solid phase peptide synthesis by R. Bruce Merrifield, who incorporated tert-butyloxycarbonyl-protected amino acids into his original synthetic protocols.
The nomenclature conventions for this compound reflect the systematic approach to naming protected amino acids, where the protecting group designation precedes the amino acid name, followed by appropriate stereochemical and functional group descriptors. The tert-butyloxycarbonyl designation specifically refers to the bulky protecting group attached to the amino nitrogen, which provides both steric protection and electronic stabilization during synthetic manipulations. This systematic naming approach has become standardized across the peptide synthesis community, facilitating clear communication regarding specific protected amino acid derivatives.
N-tert-Butoxycarbonyl-L-threonine belongs to the broader classification of carbamate-protected amino acids, representing a specific subset of urethane protecting groups that have found widespread application in peptide synthesis. The structural architecture of this compound features the characteristic tert-butyloxycarbonyl protecting group attached to the α-amino nitrogen of L-threonine, creating a stable carbamate linkage that can be selectively cleaved under acidic conditions. The protecting group itself consists of a tertiary butyl group connected through an oxygen atom to a carbonyl carbon, which in turn forms the carbamate bond with the amino nitrogen. This arrangement provides both electronic stabilization through resonance effects and steric protection through the bulky tert-butyl substituent.
The stereochemical complexity of N-tert-Butoxycarbonyl-L-threonine stems from the presence of two chiral centers within the threonine backbone. The α-carbon maintains the (S)-configuration characteristic of L-amino acids, while the β-carbon exhibits the (R)-configuration that distinguishes threonine from its diastereomer allothreonine. This specific stereochemical arrangement is crucial for biological activity and must be preserved throughout synthetic manipulations. The hydroxyl group at the β-position represents a potential site for additional protection when required, leading to derivatives such as N-tert-butyloxycarbonyl-O-benzyl-L-threonine, which provides dual protection for both the amino and hydroxyl functionalities.
Table 1: Structural Characteristics of N-tert-Butoxycarbonyl-L-threonine
The classification of this compound within protected amino acid chemistry extends beyond simple structural considerations to encompass its reactivity profile and synthetic utility. As a member of the tert-butyloxycarbonyl-protected amino acid family, it shares common deprotection mechanisms with other members of this class, typically involving treatment with trifluoroacetic acid or hydrochloric acid in organic solvents. The specific reactivity patterns associated with the threonine side chain, including its hydrogen bonding capabilities and potential for oxidation reactions, place additional constraints on synthetic protocols and require careful consideration of reaction conditions.
The significance of N-tert-Butoxycarbonyl-L-threonine in peptide science cannot be overstated, as it serves as an essential building block for the synthesis of threonine-containing peptides and proteins. In solid phase peptide synthesis protocols, this compound enables the sequential assembly of peptide chains while maintaining protection of the amino group until the appropriate stage of the synthesis. The mild deprotection conditions required for tert-butyloxycarbonyl group removal make it particularly suitable for complex peptide syntheses where harsh conditions might lead to side chain modification or peptide backbone degradation. The compound's utility extends to both manual and automated peptide synthesis platforms, where its predictable reactivity and high coupling efficiencies contribute to successful peptide assembly.
The role of N-tert-Butoxycarbonyl-L-threonine in modern peptide chemistry is exemplified by its incorporation into standardized synthetic protocols used throughout the pharmaceutical and biotechnology industries. The compound's availability in high purity forms, typically exceeding 98% purity as determined by titration methods, ensures reproducible synthetic outcomes and minimizes the introduction of impurities that could complicate subsequent purification steps. The development of efficient synthesis methods for this compound, including optimized procedures using di-tert-butyl dicarbonate and sodium bicarbonate in aqueous methanol systems, has made it readily accessible to researchers worldwide.
Table 2: Applications of N-tert-Butoxycarbonyl-L-threonine in Synthetic Chemistry
The broader significance of this compound in organic synthesis extends beyond peptide chemistry to include its use in the synthesis of complex natural products and pharmaceutical intermediates containing threonine residues. Recent advances in synthetic methodology have explored novel applications of N-tert-Butoxycarbonyl-L-threonine in asymmetric synthesis, where its well-defined stereochemistry serves as a chiral auxiliary or starting material for the preparation of other optically active compounds. The compound's participation in various synthetic transformations, including coupling reactions, cyclization processes, and functional group modifications, demonstrates its versatility as a synthetic building block.
tert-Butoxycarbonyl-L-threonine, commonly referred to as N-tert-butoxycarbonyl-L-threonine, represents a protected derivative of the essential amino acid L-threonine [1] [3]. The compound possesses the molecular formula C₉H₁₇NO₅ with a molecular weight of 219.23 grams per mole [1] [2] [3]. The chemical structure incorporates a tert-butoxycarbonyl protecting group attached to the amino nitrogen of L-threonine, creating a carbamate linkage that serves as a critical protecting group in peptide synthesis applications [4] [6].
The linear structural formula is represented as CH₃CH(OH)CH(COOH)NHCOOC(CH₃)₃, which illustrates the presence of the characteristic hydroxyl group on the threonine side chain and the bulky tert-butyl ester protecting group [1]. The compound maintains the fundamental threonine backbone while incorporating the protective functionality that prevents unwanted reactions during synthetic procedures [8] [11].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₉H₁₇NO₅ | [1] [2] [3] |
Molecular Weight | 219.23 g/mol | [1] [2] [3] |
Chemical Abstract Service Number | 2592-18-9 | [1] [2] [3] |
InChI Key | LLHOYOCAAURYRL-RITPCOANSA-N | [3] [9] |
Beilstein Registry Number | 2051735 | [1] |
The SMILES notation for this compound is CC@@HC@HC(O)=O, which explicitly defines the stereochemical configuration at both chiral centers [1]. The InChI representation provides a standardized method for describing the molecular structure: InChI=1S/C9H17NO5/c1-5(11)6(7(12)13)10-8(14)15-9(2,3)4/h5-6,11H,1-4H3,(H,10,14)(H,12,13)/t5-,6+/m1/s1 [3] [22].
tert-Butoxycarbonyl-L-threonine exhibits two chiral centers, resulting in specific stereochemical requirements that define its biological and chemical properties [4] [28]. The compound maintains the (2S,3R) absolute configuration characteristic of L-threonine, where the carbon-2 position bears the amino group and carboxyl group, while carbon-3 contains the hydroxyl group and methyl substituent [4] [9] [28].
The stereochemical designation follows the Cahn-Ingold-Prelog priority rules, with the alpha carbon (C-2) exhibiting S configuration and the beta carbon (C-3) displaying R configuration [4] [28]. This specific stereochemical arrangement is fundamental to the compound's recognition by biological systems and its utility in asymmetric synthesis applications [28].
The International Union of Pure and Applied Chemistry name for this compound is (2S,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid, which explicitly identifies both chiral centers and their respective configurations [4] [9]. The maintenance of the natural L-threonine stereochemistry ensures compatibility with biological systems and synthetic methodologies requiring specific chirality [28].
Stereochemical Feature | Configuration | Description |
---|---|---|
C-2 (Alpha Carbon) | S | Bears amino and carboxyl groups |
C-3 (Beta Carbon) | R | Contains hydroxyl and methyl groups |
Overall Configuration | (2S,3R) | L-threonine absolute configuration |
Enantiomeric Purity | ≥99.0% | High stereochemical integrity [8] [35] |
The compound demonstrates high enantiomeric purity, typically exceeding 99.0% as determined by analytical methods including high-performance liquid chromatography and optical rotation measurements [8] [12] [35]. This stereochemical integrity is essential for applications requiring precise chirality control in synthetic transformations [28].
tert-Butoxycarbonyl-L-threonine exhibits well-defined thermal properties that facilitate its handling and purification processes [1] [10] [11]. The compound demonstrates a melting point range of 80-82°C according to literature sources, with some variations reporting 84°C with decomposition [1] [10] [12] [16]. The thermal decomposition characteristics indicate the compound's stability limitations at elevated temperatures, necessitating appropriate storage and handling conditions [12] [16].
The solubility profile of tert-Butoxycarbonyl-L-threonine encompasses a broad range of organic solvents, reflecting its amphiphilic nature due to the presence of both hydrophobic tert-butyl groups and hydrophilic carboxyl and hydroxyl functionalities [11]. The compound demonstrates solubility in chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone, making it suitable for various synthetic applications [11]. Water solubility is limited due to the hydrophobic tert-butoxycarbonyl protecting group [33].
Physical Property | Value | Conditions | Reference |
---|---|---|---|
Melting Point | 80-82°C | Literature value | [1] [10] |
Melting Point | 84°C (dec.) | Decomposition | [12] [16] |
Density | 1.2±0.1 g/cm³ | Calculated | [10] |
Boiling Point | 387.1±37.0°C | 760 mmHg | [10] |
Flash Point | 187.9±26.5°C | Calculated | [10] |
Refractive Index | 1.483 | Calculated | [10] |
The compound exists as a white to almost white powder or crystalline material at room temperature, with its physical form depending on crystallization conditions and purity [8] [9] [12]. The crystalline nature facilitates purification through recrystallization techniques and contributes to the compound's stability during storage [12] [16].
The optical rotation of tert-Butoxycarbonyl-L-threonine serves as a critical parameter for confirming stereochemical integrity and purity assessment [1] [6] [11]. The specific rotation values demonstrate consistent measurements across multiple sources, with [α]₂₀/D values ranging from -7.0° to -10.0° when measured at a concentration of 1% in acetic acid [12] [16] [21]. Alternative measurements report [α]₂₀/D of -8.5±1° under similar conditions [1] [6].
The optical rotation measurements provide quantitative assessment of the compound's chiral purity and serve as a quality control parameter in commercial preparations [12] [16]. The negative rotation values are characteristic of the L-configuration and distinguish this compound from its D-enantiomer, which would exhibit positive rotation values [15] [29].
Optical Property | Value | Conditions | Reference |
---|---|---|---|
Specific Rotation | -7.0° to -10.0° | c=1 in AcOH, 20°C | [12] [16] [21] |
Specific Rotation | -8.5±1° | c=1% in acetic acid | [1] [6] |
Specific Rotation | -7° | c=1 in AcOH | [12] [16] |
Wavelength | 589 nm (D-line) | Sodium D-line | [12] [16] |
The consistency of optical rotation values across different sources confirms the reliability of this parameter for quality assessment and stereochemical verification [1] [12] [16]. The measurements are typically performed using sodium D-line illumination at 20°C, providing standardized conditions for comparison across different laboratories and commercial sources [12] [16] [21].
Crystallographic analysis of tert-Butoxycarbonyl-L-threonine reveals detailed molecular geometry and intermolecular interactions that govern its solid-state properties [17] [25]. While specific single-crystal X-ray diffraction data for the parent compound are limited in the available literature, related studies on tert-butoxycarbonyl-protected amino acid derivatives provide insights into the structural characteristics [17] [25] [27].
The molecular dimensions and bond parameters derived from crystallographic studies of related compounds indicate typical bond lengths and angles associated with carbamate protecting groups and threonine derivatives [17] [25]. The tert-butoxycarbonyl group adopts conformations that minimize steric interactions while maintaining effective protection of the amino functionality [25] [27].
X-ray powder diffraction analysis serves as a complementary technique for phase identification and crystalline characterization of tert-Butoxycarbonyl-L-threonine [26]. The diffraction patterns provide unique fingerprints for the compound, enabling identification of polymorphic forms and assessment of crystalline purity [26].
Structural Parameter | Typical Range | Method | Reference |
---|---|---|---|
Crystal System | Various | X-ray diffraction | [25] [26] |
Space Group | Determined by symmetry | Single crystal XRD | [25] [27] |
Unit Cell Parameters | Compound-specific | Crystallographic analysis | [25] [27] |
Intermolecular Interactions | Hydrogen bonding | Structural analysis | [17] [25] |
The crystallographic data for related tert-butoxycarbonyl amino acid derivatives demonstrate the formation of intermolecular hydrogen bonding networks that stabilize the crystal structure [17] [25]. These interactions typically involve the carboxyl group, the carbamate carbonyl, and the hydroxyl group of the threonine side chain [17] [25]. The specific arrangement of molecules in the crystal lattice influences the compound's physical properties, including melting point, solubility, and stability [25] [26].
The most widely employed synthetic route for N-tert-butoxycarbonyl-L-threonine involves the direct acylation of L-threonine with di-tert-butyl dicarbonate (Boc2O) under basic conditions [1] [2]. This methodology represents the gold standard for introducing the tert-butoxycarbonyl protecting group onto the amino functionality of threonine while preserving the stereochemical integrity of the amino acid.
The conventional aqueous method involves dissolving L-threonine in a mixture of water and methanol, followed by the addition of a mild base such as sodium bicarbonate or potassium carbonate [1]. The reaction proceeds according to the following stoichiometry:
L-Threonine + (Boc)2O → Boc-L-Threonine + CO2 + tert-butanol
A representative procedure involves dissolving L-threonine (400 mg, 3.36 mmol) in methanol (5 mL) with the addition of sodium bicarbonate (434 mg, 5.17 mmol) in water (5 mL), followed by di-tert-butyl dicarbonate (1.07 g, 4.90 mmol) [1]. The reaction mixture is stirred at room temperature for 72 hours, resulting in quantitative conversion to the desired product with yields consistently exceeding 99% [1].
For large-scale production, modifications to the standard protocol have been developed to improve efficiency and reduce costs [2]. Chinese patent literature describes an industrial method utilizing potassium hydroxide solution as the base, with L-threonine dissolved in water at pH 9-11 [2]. The di-tert-butyl dicarbonate is added in batches to control the reaction rate and minimize side reactions. After acidification to pH 2-3 with hydrochloric acid, the product is extracted with tert-butyl acetate, achieving yields of 90-93% on kilogram scale [2].
Alternative protocols employing purely organic conditions have been developed to address solubility issues and improve reaction kinetics [3]. These methods typically utilize triethylamine as the base in tetrahydrofuran or dichloromethane as the solvent system [3]. The reaction proceeds more rapidly under these conditions, typically completing within 3-4 hours at room temperature with yields ranging from 90-95% [3].
Recent developments in green chemistry have led to the exploration of solventless synthetic methodologies [4] [5]. These approaches involve the direct addition of amino acids to molten di-tert-butyl dicarbonate at temperatures between 22-24°C [5]. The reaction proceeds rapidly with vigorous gas evolution, typically completing within one hour. This methodology offers several advantages including reduced environmental impact, simplified workup procedures, and excellent yields ranging from 85-99% [5].
The mechanism of tert-butoxycarbonyl protection involves a nucleophilic acyl substitution pathway that proceeds through well-defined intermediates [6] [7] [8]. Understanding these mechanistic details is crucial for optimizing reaction conditions and predicting side product formation.
The reaction is initiated by nucleophilic attack of the amino nitrogen on one of the carbonyl carbons of di-tert-butyl dicarbonate [6] [7]. This step forms a tetrahedral intermediate with the amino acid nitrogen bearing a positive charge. The nucleophilicity of the amino group is enhanced by the presence of base, which helps to deprotonate the ammonium form and maintain the free amino group in solution [8].
The tetrahedral intermediate contains a negatively charged oxygen atom that can serve as a leaving group [6]. The stability of this intermediate depends on the electronic properties of the di-tert-butyl dicarbonate and the nucleophilicity of the attacking amino group. For threonine, the presence of the secondary hydroxyl group can influence the reaction through inductive effects and potential intramolecular interactions [7].
The breakdown of the tetrahedral intermediate occurs through elimination of tert-butyl carbonate, which subsequently decomposes to carbon dioxide and tert-butoxide [6] [8]. The tert-butoxide anion is sufficiently basic to deprotonate the protonated carbamate nitrogen, yielding the final neutral Boc-protected amino acid product. The evolution of carbon dioxide provides a driving force for the reaction and necessitates the use of open reaction vessels to prevent pressure buildup [8].
The choice of base significantly influences the reaction mechanism and rate [4] [9]. Weak bases such as sodium bicarbonate primarily function to neutralize the carbamate proton after product formation, while stronger bases like triethylamine or 4-dimethylaminopyridine (DMAP) actively participate in the deprotonation of the amino group, increasing its nucleophilicity [9]. The use of DMAP as a nucleophilic catalyst can dramatically accelerate the reaction through the formation of an activated intermediate complex [4].
Under certain conditions, competing side reactions can occur that reduce the overall yield of the desired product [10]. These include hydrolysis of di-tert-butyl dicarbonate to tert-butyl alcohol and carbon dioxide, particularly in the presence of excess water or at elevated temperatures. Additionally, over-acylation can occur with primary amines to form bis-Boc derivatives, although this is less common with amino acids due to the reduced nucleophilicity of the carbamate nitrogen [10].
While the direct acylation approach represents the most practical synthetic route, several alternative methodologies have been developed for specific applications or to address particular synthetic challenges.
Historical approaches to amino acid protection involved the use of tert-butyl azidoformate as the protecting reagent [11]. This methodology offers the advantage of milder reaction conditions but requires the handling of potentially hazardous azide compounds. The reaction proceeds through a similar nucleophilic substitution mechanism, with nitrogen gas evolution instead of carbon dioxide [12].
Alternative protecting group strategies have been explored for specialized applications [13]. Propargyloxycarbonyl (Poc) groups have been investigated as alternatives to Boc protection for threonine side chain hydroxyl groups [13]. These protecting groups offer orthogonal deprotection conditions and can be removed using tetrathiomolybdate without affecting commonly used amino protecting groups [13].
Enzymatic approaches to amino acid protection have been explored as environmentally friendly alternatives to chemical methods [14]. These approaches typically employ engineered enzymes capable of selective acylation reactions. While promising for research applications, enzymatic methods have not yet achieved the efficiency and scalability required for industrial production [14].
Continuous flow chemistry methodologies have been developed for the large-scale production of Boc-protected amino acids [15]. These approaches offer improved control over reaction conditions, enhanced safety profiles for handling reactive intermediates, and the potential for automated production processes. Flow chemistry is particularly advantageous for reactions involving gas evolution, as the continuous removal of byproducts prevents pressure buildup [15].
The purification and characterization of N-tert-butoxycarbonyl-L-threonine requires a combination of physical and spectroscopic methods to ensure product purity and structural integrity.
Crystallization represents the most commonly employed purification technique for Boc-Thr-OH [1] [2] [3]. The standard procedure involves dissolution of the crude product in ethyl acetate followed by the addition of petroleum ether in a 1:2 volume ratio [1] [3]. The resulting solution is allowed to stand at room temperature or cooled to induce crystallization. This method typically achieves purities exceeding 98% with recovery yields of 85-95% [1] [2] [3].
Recrystallization from hot ethanol or methanol provides an alternative approach for achieving higher purities [1] [3]. This method is particularly effective for removing trace impurities and achieving pharmaceutical-grade purity levels exceeding 99% [3]. The temperature-dependent solubility profile of Boc-Thr-OH in alcoholic solvents enables efficient separation from most common impurities [1].
Column chromatography on silica gel provides an effective method for purifying Boc-Thr-OH from complex reaction mixtures [11]. Gradient elution using hexane/ethyl acetate mixtures (typically 10:1 to 2:8) enables separation of the product from unreacted starting materials and side products [11]. This method is particularly valuable when dealing with reaction mixtures containing multiple Boc-protected species or when high purity is required for analytical applications [11].
Preparative high-performance liquid chromatography (HPLC) represents the most powerful purification technique for achieving exceptional purity levels [16]. Reversed-phase C18 columns with water/acetonitrile gradient elution systems enable baseline separation of stereoisomers and closely related impurities [16]. While more expensive than conventional methods, preparative HPLC is essential for research applications requiring enantiomerically pure materials [16].
Nuclear Magnetic Resonance Spectroscopy
Proton nuclear magnetic resonance (1H NMR) spectroscopy provides definitive structural confirmation of Boc-Thr-OH [1] [17]. The characteristic signals include a doublet at δ 1.24 ppm corresponding to the threonine methyl group, a singlet at δ 1.44 ppm from the tert-butyl protecting group, multipets between δ 4.26-4.40 ppm for the α and β protons, and a broad doublet at δ 5.52 ppm for the carbamate NH proton [1]. The integration ratios and coupling patterns confirm both the structure and purity of the product [17].
Carbon-13 nuclear magnetic resonance (13C NMR) spectroscopy provides complementary structural information, particularly regarding the carbonyl carbons and the quaternary carbon of the tert-butyl group [18]. The chemical shifts and multiplicities observed in broadband-decoupled spectra enable confirmation of the molecular framework and detection of minor impurities [18].
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode provides molecular weight confirmation and fragmentation pattern analysis [1] [19]. The molecular ion appears at m/z 218 [M+H]+, with characteristic fragment ions corresponding to loss of the tert-butyl group and carbon dioxide [1]. Tandem mass spectrometry (MS/MS) experiments enable detailed structural elucidation and quantitative analysis in complex mixtures [19].
High-resolution mass spectrometry enables precise molecular formula determination and detection of trace impurities [20]. The exact mass of 219.157623 Da allows differentiation from closely related compounds and confirmation of elemental composition [20].
Infrared Spectroscopy
Infrared (IR) spectroscopy provides rapid identification of functional groups and confirmation of successful protection [21]. Key diagnostic bands include N-H stretching vibrations between 3300-3500 cm⁻¹, carbonyl stretching of the carbamate group around 1650-1750 cm⁻¹, and C-H stretching vibrations of the tert-butyl group [21]. The absence of primary amine stretching vibrations confirms complete protection of the amino functionality [22].
Optical Rotation
Optical rotation measurements provide essential information regarding the stereochemical integrity of the product [23] [11]. The specific rotation [α]20/D of -8.5±1° (c=1% in acetic acid) serves as a critical quality control parameter for confirming the L-configuration of the threonine residue [23] [11]. Deviations from this value indicate racemization or the presence of diastereomeric impurities [11].
Thin Layer Chromatography
Thin layer chromatography (TLC) provides a rapid and cost-effective method for monitoring reaction progress and assessing product purity [24] [25]. Silica gel plates with various mobile phase systems enable separation of Boc-Thr-OH from starting materials and side products [24]. Visualization with ninhydrin reagent reveals any unreacted amino acid, while iodine vapor or UV light can detect the protected product [25].
High-Performance Liquid Chromatography
Analytical HPLC provides quantitative purity analysis and enantiomeric excess determination [16]. Chiral stationary phases based on macrocyclic glycopeptides (such as vancomycin, teicoplanin, or ristocetin A) enable baseline resolution of L- and D-stereoisomers [16]. Mobile phases consisting of methanol/ammonium trifluoroacetate buffers are compatible with mass spectrometry detection for comprehensive analysis [16].
Physical Properties Assessment
Melting point determination provides a simple but effective purity assessment method [23] [11] [26]. Pure Boc-Thr-OH exhibits a sharp melting point between 80-82°C [23] [11] [26]. Broad or depressed melting points indicate the presence of impurities or polymorphic variations [26]. Differential scanning calorimetry can provide more detailed thermal analysis information for comprehensive characterization [26].
The comprehensive analytical characterization of N-tert-butoxycarbonyl-L-threonine employs multiple complementary techniques to ensure structural confirmation, purity assessment, and quality control. The combination of spectroscopic, chromatographic, and physical methods provides robust analytical protocols suitable for both research and industrial applications [23] [11] [26] [16].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₉H₁₇NO₅ | [23] [26] |
Molecular Weight | 219.24 g/mol | [23] [26] |
CAS Number | 2592-18-9 | [23] [26] |
Melting Point | 80-82°C | [23] [11] [26] |
Boiling Point (estimate) | 360-387°C | [26] [27] |
Density (estimate) | 1.2±0.1 g/cm³ | [26] [27] |
Optical Activity [α]₂₀/D | -8.5±1° (c=1% in acetic acid) | [23] [11] [26] |
pKa (predicted) | 3.60±0.10 | [11] [26] |
Appearance | White to almost white powder/crystal | [28] [11] [26] |
Storage Temperature | -20°C | [23] [11] [26] |
Solubility | Chloroform, DCM, EtOAc, DMSO, Acetone | [26] |
Method | Base Used | Solvent System | Temperature | Time | Yield | Reference |
---|---|---|---|---|---|---|
Standard Aqueous Method | NaHCO₃ or K₂CO₃ | H₂O/MeOH | 20°C | 72 hours | 99% | [1] [2] |
Organic Solvent Method | Triethylamine | THF/DCM | 25°C | 3-4 hours | 90-95% | [3] |
Solventless Method | No base required | Neat Boc₂O | 22-24°C | < 1 hour | 85-99% | [4] [5] |
Industrial Scale Method | KOH | H₂O/tert-butanol | Room temperature | Overnight | 91-93% | [2] |
Alternative Base Method | DMAP | Acetonitrile | Room temperature | 4-6 hours | 80-90% | [4] [9] |
Technique | Key Features/Peaks | Typical Conditions | Reference |
---|---|---|---|
¹H NMR | δ 1.24 (d, 3H, CH₃), 1.44 (s, 9H, t-Bu), 4.26-4.40 (m, 2H), 5.52 (d, NH) | CDCl₃, 400 MHz | [1] [17] |
¹³C NMR | Carbonyl C=O signals, t-Bu carbons | CDCl₃, broadband decoupled | [18] |
IR Spectroscopy | N-H stretch (3300-3500 cm⁻¹), C=O stretch (1650-1750 cm⁻¹) | KBr pellet or ATR | [21] |
Mass Spectrometry | m/z 218 [M+H]⁺, fragmentation patterns | ESI-MS, positive mode | [1] [19] |
HPLC | Retention time dependent on mobile phase | C18 column, gradient elution | [16] |
TLC | Rf values with various solvent systems | Silica gel, various mobile phases | [24] [25] |
Optical Rotation | [α]₂₀/D -8.5±1° (c=1, AcOH) | c=1% in acetic acid | [23] [11] |
Elemental Analysis | C, H, N content verification | CHN analyzer | [28] |
Method | Procedure | Typical Yield | Purity Achieved | Notes | Reference |
---|---|---|---|---|---|
Crystallization | EtOAc/petroleum ether (1:2) | 85-95% | >98% | Most common method | [1] [2] [3] |
Column Chromatography | Silica gel, hexane/EtOAc gradient | 80-90% | >95% | For complex mixtures | [11] |
Recrystallization | Hot EtOH or MeOH | 90-95% | >99% | Final purification step | [1] [3] |
Acid-Base Extraction | Acidification to pH 2-3, extraction with EtOAc | 85-92% | >94% | Standard workup procedure | [1] [2] [3] |
Preparative HPLC | C18 column, water/acetonitrile gradient | 70-85% | >99% | High purity required | [16] |
Irritant